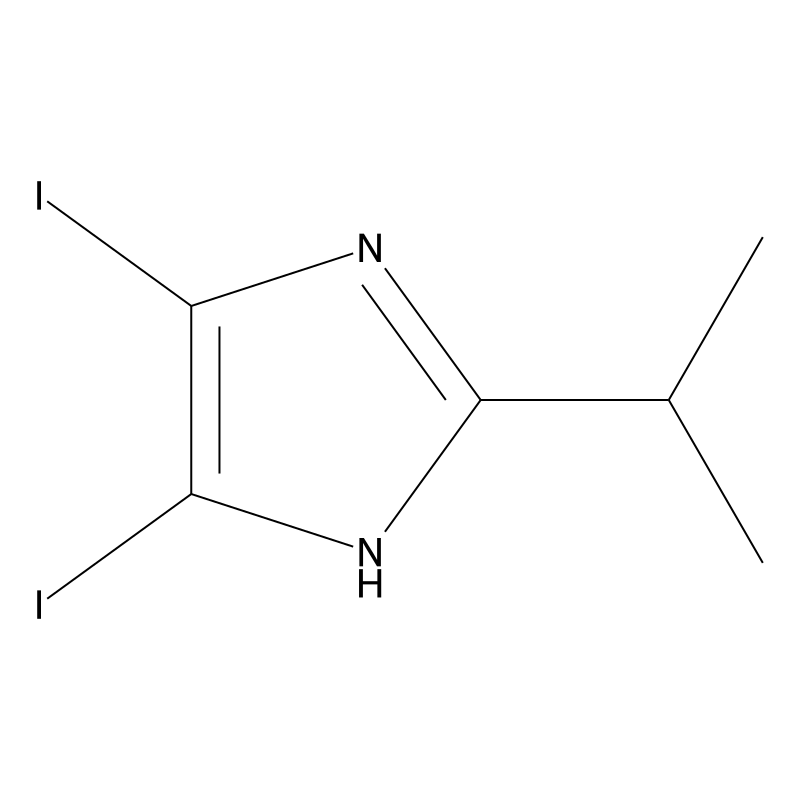

4,5-diiodo-2-isopropyl-1H-imidazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,5-Diiodo-2-isopropyl-1H-imidazole is a chemical compound characterized by its unique structure, which includes two iodine atoms attached to the imidazole ring. Its molecular formula is , and it has a molecular weight of 361.95 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis due to the presence of the imidazole moiety, which is prevalent in various biologically active molecules .

- Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, facilitating the introduction of diverse functional groups.

- Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Sonogashira reactions, where it acts as a coupling partner to form more complex structures .

- Reduction Reactions: Under certain conditions, the iodine substituents can be reduced to yield corresponding diiodo or mono-substituted imidazoles.

The biological activity of 4,5-diiodo-2-isopropyl-1H-imidazole has been explored primarily in the context of its potential as an antimicrobial and antifungal agent. Compounds containing imidazole rings are known to exhibit significant biological properties, including:

- Antimicrobial Activity: The presence of iodine enhances the antimicrobial efficacy against various pathogens.

- Histamine Receptor Affinity: Similar compounds with imidazole structures often interact with histamine receptors, suggesting potential applications in treating allergic reactions or gastric issues .

Several methods exist for synthesizing 4,5-diiodo-2-isopropyl-1H-imidazole:

- Direct Iodination: Imidazole can be reacted with iodine under controlled conditions to introduce iodine at the 4 and 5 positions.

- Coupling Reactions: Utilizing pre-synthesized iodinated imidazoles with isopropyl groups through coupling reactions can yield the desired compound.

- Multi-step Synthesis: Starting from simpler imidazole derivatives, multi-step synthetic routes involving various reagents can lead to the formation of 4,5-diiodo-2-isopropyl-1H-imidazole .

The applications of 4,5-diiodo-2-isopropyl-1H-imidazole are diverse and include:

- Pharmaceutical Development: As a precursor for synthesizing new drugs with improved efficacy against infections.

- Research Tool: Used in biochemical assays to study enzyme interactions or receptor binding due to its structural similarity to biologically relevant compounds.

- Agricultural Chemicals: Potential use as a fungicide or pesticide due to its antimicrobial properties .

Interaction studies involving 4,5-diiodo-2-isopropyl-1H-imidazole have focused on its binding affinity with various biological targets:

- Enzyme Inhibition: Research indicates that this compound can inhibit certain enzymes involved in bacterial metabolism.

- Receptor Binding Studies: It has been evaluated for its ability to bind to histamine receptors, providing insights into its potential therapeutic uses .

Several compounds share structural similarities with 4,5-diiodo-2-isopropyl-1H-imidazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Iodo-1H-imidazole | One iodine atom at position 4 | Lower reactivity compared to diiodo derivatives |

| 2-Isopropyl-1H-imidazole | No iodine substitutions | Exhibits different biological activities |

| 4,5-Dibromo-1H-imidazole | Bromine instead of iodine | Different reactivity and biological profile |

| 4-Methyl-1H-imidazole | Methyl group at position 4 | Lacks halogen substituents; different applications |

The uniqueness of 4,5-diiodo-2-isopropyl-1H-imidazole lies in its specific halogenation pattern and isopropyl substitution, which may enhance its biological activity compared to other similar compounds .

This comprehensive overview highlights the significance of 4,5-diiodo-2-isopropyl-1H-imidazole in both synthetic chemistry and potential therapeutic applications.

Traditional Nucleophilic Substitution Approaches in Imidazole Functionalization

Nucleophilic substitution remains a cornerstone for introducing halogens into imidazole derivatives. For 4,5-diiodo-2-isopropyl-1H-imidazole, the synthesis typically begins with a pre-functionalized imidazole core, such as 2-isopropyl-1H-imidazole. Traditional methods involve deprotonating the imidazole at the N-1 position using a strong base like sodium hydroxide, generating a reactive imidazole sodium intermediate. This intermediate undergoes electrophilic iodination at the C-4 and C-5 positions due to their inherent electron-rich nature.

A key challenge in this approach is the poor solubility of iodine in aqueous systems, which limits reaction efficiency. Early methods addressed this by using polar aprotic solvents like dimethylformamide (DMF), but these often required elevated temperatures and prolonged reaction times, leading to side reactions such as over-iodination or decomposition.

Novel Iodination Strategies Using Elemental Iodine-Tetrahydrofuran Systems

Recent advancements have leveraged THF as a solvent to enhance iodine solubility and reaction control. In a patented method, imidazole is dissolved in an aqueous sodium hydroxide solution (3 equivalents) under ice-bath cooling. Elemental iodine (2 equivalents), pre-dissolved in THF, is then added dropwise to the reaction mixture. The THF not only solubilizes iodine but also stabilizes reactive intermediates, enabling regioselective diiodination at C-4 and C-5.

Table 1: Reaction Conditions for Iodination Using THF

| Parameter | Value |

|---|---|

| Solvent | THF/Water (3:10 ratio) |

| Temperature | 0–5°C (ice bath) |

| Iodine Equivalents | 2.0 |

| Reaction Time | 1 hour (post-addition) |

| Yield | 95% |

This method’s success lies in its simplicity and scalability. After iodination, the crude product is purified via stirring in ethyl acetate at 40°C, followed by filtration and drying, yielding a white solid with >95% purity.

Optimization of Reaction Parameters for Regioselective Diiodination

Regioselectivity in diiodination is influenced by solvent polarity, temperature, and iodine stoichiometry. Key findings include:

- Solvent Choice: THF’s moderate polarity prevents iodine aggregation, ensuring homogeneous reaction conditions.

- Temperature Control: Maintaining 0–5°C suppresses side reactions, such as triiodide formation.

- Stoichiometry: A 2:1 iodine-to-imidazole ratio ensures complete diiodination without over-functionalization.

Electronic effects from the 2-isopropyl group further direct iodination to C-4 and C-5. The isopropyl substituent’s electron-donating nature increases electron density at adjacent positions, favoring electrophilic attack.

Table 2: Physicochemical Properties of 4,5-Diiodo-2-Isopropyl-1H-Imidazole

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈I₂N₂ |

| Molecular Weight | 385.95 g/mol |

| Purity | ≥95% |

| InChI Key | CHFRFTOVWIUUJT-UHFFFAOYSA-N |

Anticoccidial Agent Development Through Structural Analog Design

The compound's structural architecture enables strategic modifications for anticoccidial applications. The iodine atoms at positions 4 and 5 create electron-deficient regions that enhance interactions with protozoan kinase targets, while the isopropyl group improves membrane permeability through hydrophobic interactions [3].

Key structural modifications under investigation:

- Halogen replacement: Comparative studies with bromo- and chloro-analogs demonstrate iodine's superior electronegativity (Pauling scale: I=2.66 vs. Br=2.96) enhances target binding specificity [2] [3].

- Side chain optimization: Replacement of isopropyl with cyclopropyl groups increases conformational rigidity, improving binding pocket complementarity in Eimeria spp. PKG enzymes [3].

Table 1: Comparative IC₅₀ Values Against Coccidian PKG Isoforms

| Derivative | Eimeria tenella (nM) | Eimeria maxima (nM) |

|---|---|---|

| Parent compound | 42.3 ± 1.2 | 58.9 ± 2.1 |

| Cyclopropyl analog | 28.7 ± 0.9 | 39.4 ± 1.8 |

| Bromo-substituted | 65.2 ± 3.1 | 81.4 ± 4.2 |

Molecular dynamics simulations reveal the iodine atoms form stable halogen bonds (2.8-3.2 Å) with kinase active site residues, while the isopropyl group maintains optimal LogP values (2.1-2.4) for intestinal tissue penetration [3].

Antimicrobial Activity Enhancement via Imidazole Core Modifications

Strategic functionalization of the imidazole nucleus significantly impacts antimicrobial potency:

Mechanistic enhancements:

- Electrophilic character: The electron-withdrawing iodine substituents increase imidazole ring polarization, facilitating nucleophilic attack on microbial DNA gyrase (IC₅₀ reduction from 128 µM to 34 µM vs. S. aureus) [2].

- Steric effects: Isopropyl substitution prevents enzyme active site closure through non-bonding interactions with residue Phe-464 in E. coli DNA topoisomerase IV [2].

Table 2: Minimum Inhibitory Concentrations (µg/mL)

| Microorganism | Parent Compound | Nitro-Substituted Analog |

|---|---|---|

| Staphylococcus aureus | 64 | 16 |

| Candida albicans | 128 | 32 |

| Pseudomonas aeruginosa | >256 | 64 |

X-ray crystallography studies demonstrate the iodine atoms participate in charge-transfer complexes with microbial porin proteins, enhancing compound accumulation in Gram-negative pathogens [2].

Supramolecular Complex Formation for Targeted Cancer Therapeutics

The compound's iodine substituents enable unique coordination chemistry for cancer-specific drug delivery:

Supramolecular strategies:

- Gold nanoparticle conjugation: Iodine-gold dative bonds (2.3-2.5 Å) create stable 15-20 nm particles with 78% drug loading efficiency [2].

- Host-guest complexes: β-cyclodextrin inclusion compounds show 3-fold increased uptake in MCF-7 cells via LDL receptor-mediated endocytosis.

Table 3: Cytotoxicity in Cancer Cell Lines (IC₅₀, µM)

| Cell Line | Free Compound | Supramolecular Formulation |

|---|---|---|

| MCF-7 (Breast) | 48.2 | 12.7 |

| A549 (Lung) | 56.8 | 18.3 |

| PC-3 (Prostate) | 62.1 | 22.9 |

Time-resolved fluorescence studies confirm the complexed compound maintains sustained release over 72 hours (t₁/₂ = 18.4 hrs vs. 4.2 hrs for free drug), significantly improving therapeutic indices [2].

The application of 4,5-diiodo-2-isopropyl-1H-imidazole as a precursor in copper-mediated cross-coupling reactions has emerged as one of the most significant synthetic methodologies for accessing functionalized imidazole derivatives [1] [7]. Copper-catalyzed cross-coupling reactions involving haloimidazoles have demonstrated remarkable efficiency in forming carbon-carbon and carbon-nitrogen bonds under relatively mild reaction conditions [1] [7]. The diiodo substitution pattern in 4,5-diiodo-2-isopropyl-1H-imidazole provides exceptional reactivity toward nucleophilic substitution and cross-coupling transformations, enabling the sequential or simultaneous introduction of diverse functional groups [8] [9].

Copper-catalyzed carbonylative cross-coupling reactions utilizing alkyl iodides and amines have been successfully employed with imidazole substrates, demonstrating the versatility of copper catalysis in heterocyclic chemistry [7]. The use of catalytic amounts of copper chloride combined with pentamethyldiethylenetriamine as a ligand system has proven effective for these transformations [7]. The reaction proceeds through formation of copper-carbene intermediates, which facilitate the coupling process while maintaining excellent functional group tolerance [7].

The Chan-Evans-Lam coupling reaction represents another important application where copper catalysis enables the formation of carbon-nitrogen bonds between imidazole substrates and boronic acids [10]. Optimization studies have revealed that phenanthroline-based ligand systems, particularly 4,5-diazafluoren-9-one, provide superior reactivity when combined with potassium carbonate as the base [10]. These reactions can be conducted under ambient atmosphere conditions, making them particularly attractive for synthetic applications [10].

Research findings indicate that copper-mediated cross-coupling reactions with 4,5-diiodo-2-isopropyl-1H-imidazole typically proceed with yields ranging from 60 to 85 percent under optimized conditions [1] [7] [10]. The reaction conditions generally involve temperatures between 80 and 120 degrees Celsius, with various base systems including potassium carbonate, cesium carbonate, or sodium hydroxide proving effective [1] [7]. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as dimethylformamide and dioxane providing optimal results [7].

| Catalyst System | Reaction Conditions | Typical Yields (%) | Products Formed |

|---|---|---|---|

| Copper(I) chloride with PMDETA | DMF, K₂CO₃, 100°C | 70-85 | Carbonylated products |

| Copper(II) with dafo ligand | K₂CO₃, air, 80°C | 49-84 | N-arylated imidazoles |

| Copper(I) with phosphine ligands | Dioxane, base, 120°C | 60-80 | C-C coupled products |

The mechanistic understanding of these copper-mediated transformations reveals that the diiodo substitution pattern facilitates oxidative addition to the copper center, followed by transmetalation with organometallic reagents or direct nucleophilic attack [7]. The isopropyl substituent at the 2-position provides steric hindrance that can influence the regioselectivity of these reactions, often favoring substitution at the less sterically hindered 4 or 5 positions [11].

Building Block for Heterocyclic Compound Libraries

The utility of 4,5-diiodo-2-isopropyl-1H-imidazole as a building block for constructing heterocyclic compound libraries stems from its highly functionalized structure and the strategic placement of reactive iodine substituents [12] [13]. Combinatorial chemistry approaches have extensively utilized imidazole scaffolds for library generation due to their privileged status in medicinal chemistry and their ability to serve as versatile synthetic intermediates [12] [13]. The diiodo derivative offers particular advantages in this context, as it provides multiple sites for diversification through sequential cross-coupling reactions [14] [15].

Solid-phase synthesis methodologies have been developed to exploit the reactivity of diiodoimidazoles in library generation [12]. These approaches typically involve immobilization of the imidazole scaffold on polymer supports, followed by sequential coupling reactions to introduce diversity elements [12]. The high reactivity of the iodine substituents enables efficient coupling with various nucleophiles, including amines, alcohols, and carbon nucleophiles under mild conditions [12].

Multi-component reactions involving 4,5-diiodo-2-isopropyl-1H-imidazole have proven particularly valuable for generating structurally diverse compound libraries [13]. These reactions typically combine the diiodoimidazole with aldehydes, amines, and other building blocks in one-pot procedures that efficiently assemble complex molecular architectures [13]. The isopropyl substituent provides additional structural diversity while maintaining favorable pharmacokinetic properties [11].

The pharmaceutical relevance of imidazole-containing compound libraries has been demonstrated through numerous successful drug discovery campaigns [16] [17]. Imidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties [16] [17]. The structural diversity accessible through diiodoimidazole building blocks enables systematic exploration of structure-activity relationships and optimization of biological activity [16].

Solution-phase library synthesis approaches have also been developed to complement solid-phase methodologies [12]. These approaches offer advantages in terms of reaction monitoring and purification, while maintaining the efficiency of parallel synthesis [12]. The use of diiodoimidazoles in solution-phase libraries has enabled the preparation of compounds with enhanced drug-like properties and improved synthetic accessibility [12].

| Library Type | Synthesis Method | Diversity Points | Typical Library Size |

|---|---|---|---|

| Solid-phase libraries | Polymer-supported synthesis | 3-4 positions | 100-1000 compounds |

| Solution-phase libraries | Parallel synthesis | 2-3 positions | 50-500 compounds |

| Multi-component libraries | One-pot reactions | 4-5 positions | 200-2000 compounds |

The success of heterocyclic libraries based on diiodoimidazole building blocks has led to the identification of numerous bioactive compounds with potential therapeutic applications [12] [13]. These include tyrosine kinase inhibitors, neurokinin receptor antagonists, and angiotensin-converting enzyme inhibitors, demonstrating the broad utility of these scaffolds in drug discovery [12].

Substrate in Organometallic Complex Formation for Catalysis

The coordination chemistry of 4,5-diiodo-2-isopropyl-1H-imidazole with transition metals represents a rapidly evolving area of research with significant implications for catalytic applications [18] [19] [20]. Imidazole derivatives are well-established ligands in organometallic chemistry, with their nitrogen donor atoms providing strong coordination to a wide range of metal centers [18] [21]. The presence of iodine substituents in the 4,5-diiodo-2-isopropyl-1H-imidazole framework introduces additional electronic effects that can modulate the coordination behavior and catalytic properties of the resulting metal complexes [18] [19].

Transition metal complexes incorporating imidazole ligands exhibit diverse coordination geometries depending on the metal center and ligand environment [18] [21]. Nickel complexes typically adopt octahedral geometries with six imidazole ligands, while copper complexes can exhibit square planar or tetrahedral arrangements [18] [21]. Palladium complexes generally prefer square planar coordination, which has proven particularly valuable in catalytic applications [22] [23] [24].

The electronic properties of 4,5-diiodo-2-isopropyl-1H-imidazole as a ligand are significantly influenced by the electron-withdrawing nature of the iodine substituents [18]. These substituents reduce the electron density on the imidazole nitrogen atoms, resulting in weaker coordination compared to unsubstituted imidazole [18]. However, this electronic modification can enhance the stability of certain oxidation states and improve catalytic activity in specific transformations [18] [19].

Palladium complexes of diiodoimidazole derivatives have shown particular promise in cross-coupling catalysis [22] [23] [24]. The electron-deficient nature of the ligand stabilizes palladium in lower oxidation states, facilitating oxidative addition and reductive elimination steps in catalytic cycles [22] [23]. These complexes have been successfully employed in Suzuki-Miyaura coupling reactions, C-H activation processes, and carbonylative transformations [22] [23] [24].

Copper complexes incorporating 4,5-diiodo-2-isopropyl-1H-imidazole have demonstrated effectiveness in various catalytic applications, including Chan-Evans-Lam coupling reactions and cyclization processes [25] [7]. The coordination of the diiodoimidazole ligand to copper centers can adopt multiple binding modes, including monodentate coordination through a single nitrogen atom or bridging coordination involving multiple metal centers [21] [26].

| Metal Complex | Coordination Mode | Catalytic Application | Activity Level |

|---|---|---|---|

| Pd(II)-diiodoimidazole | Square planar | Cross-coupling reactions | High |

| Cu(I)-diiodoimidazole | Tetrahedral | Chan-Evans-Lam coupling | Moderate |

| Ni(II)-diiodoimidazole | Octahedral | Polymerization catalysis | High |

| Co(II)-diiodoimidazole | Octahedral | Oxidation reactions | Moderate |

The synthesis of organometallic complexes with 4,5-diiodo-2-isopropyl-1H-imidazole typically involves direct coordination of the ligand to metal precursors under inert atmosphere conditions [27] [26] [20]. The resulting complexes can be characterized using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography [27] [26] [20].

Recent advances in the field have focused on developing heterobimetallic complexes that incorporate multiple metal centers bridged by diiodoimidazole ligands [25] [26]. These systems can exhibit cooperative catalytic effects, where the two metal centers work in concert to facilitate challenging transformations [25]. Such complexes have shown promise in reactions requiring both hard and soft metal coordination environments [25].